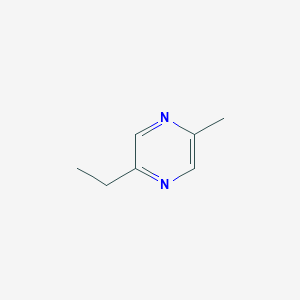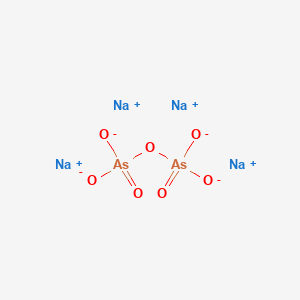
2-Ethyl-5-methylpyrazine
Descripción general
Descripción
2-Ethyl-5-methylpyrazine is a compound belonging to the pyrazine family, characterized by a heterocyclic aromatic ring containing nitrogen atoms. It is of interest due to its synthesis, molecular structure, and various chemical properties.
Synthesis Analysis
The synthesis of pyrazine derivatives, such as 2-methylpyrazine, has been achieved through catalytic reactions involving ethylene diamine and propylene glycol at high temperatures. Promoted copper catalysts have been utilized to improve selectivity and conversion rates, demonstrating the importance of catalyst choice in the synthesis process (Jing et al., 2008).
Molecular Structure Analysis
Studies on pyrazine derivatives, such as 2,5-distyrylpyrazine, have provided insights into their crystal and molecular structures, revealing non-planar configurations and specific dihedral angles that influence their chemical behavior and potential for photo-polymerizability (Sasada et al., 1971).
Chemical Reactions and Properties
Pyrazine compounds undergo various chemical reactions, including photochemical dimerization, which is influenced by the crystal structure and packing of the molecules. The reactivity and formation of dimers in solid states highlight the complex nature of chemical reactions involving pyrazine derivatives (Kaftory, 1984).
Physical Properties Analysis
The physical properties of pyrazine derivatives, such as their crystal structures and phase behavior, are crucial for understanding their applications and functionality. For example, the study of tetramethylpyrazine in complexes with chloranilic and bromanilic acids offers insights into their tunneling splitting spectra and dynamics of methyl groups, which are significant for their physical characteristics and potential applications (Piecha-Bisiorek et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrazine derivatives are influenced by their molecular structure and synthesis methods. Studies on the antibacterial activity of 5-methylpyrazine-2-carbohydrazide derivatives and the synthesis of 2-methylpyrazine by ethylenediamine and propylene oxide highlight the versatility and range of chemical properties exhibited by these compounds (Makhija, 2009); (Shu-xian, 2003).
Aplicaciones Científicas De Investigación
Application 1: Alarm Pheromone Component in Entomology
- Summary of Application: 2-Ethyl-3,6-dimethylpyrazine (EDMP), a close analogue of 2-Ethyl-5-methylpyrazine, was found to be an alarm pheromone component isolated from the mandibular gland of the red imported fire ant, Solenopsis invicta Buren . Several pyrazine analogues, including 2-Ethyl-5-methylpyrazine, have been found to elicit significant alarm responses in S. invicta workers .
- Methods of Application: The commercially available 2-ethyl-5 (6)-methylpyrazine (EMP), a mixture of 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP), was separated using HPLC separations with a polysaccharide chiral stationary phase (Chiralpak AD-H) column . The structures of the isomers were confirmed by detailed analyses of 2D-HSQC- and -HMBC-NMR data .
- Results or Outcomes: The two HPLC−purified isomers, 2E6MP and 2E5MP, and their mixture (1:1) at the same dose elicited similar EAG and alarm responses, indicating that these two isomers are equally active .
Application 2: Ligand in Coordination Chemistry
- Summary of Application: 2-Methylpyrazine, another analogue of 2-Ethyl-5-methylpyrazine, has been used as a ligand to prepare coordination polymers .
- Methods of Application: It was used to prepare 2-cyanopyrazine via an ammoxidation reaction using a MoVPO catalyst . It was also used as a ligand in the synthesis of a fluorescent silver (I)-saccharinato complex .
- Results or Outcomes: The silver (I)-saccharinato complex prepared using 2-Methylpyrazine as a ligand exhibited blue luminescence at room temperature .
Application 3: Food Flavoring
- Summary of Application: 2-Ethyl-5-methylpyrazine is used as a flavoring agent in various food products . It imparts a nutty, roasted, and grassy aroma .
- Methods of Application: It is typically added to food products in small quantities to enhance their flavor .
- Results or Outcomes: The addition of 2-Ethyl-5-methylpyrazine can enhance the sensory appeal of food products, contributing to a more enjoyable eating experience .
Application 4: Synthesis of Anti-Tubercular Drug
- Summary of Application: 2-Methylpyrazine, an analogue of 2-Ethyl-5-methylpyrazine, is used as a key intermediate in the synthesis of pyrazinamide, an anti-tubercular drug .
- Methods of Application: 2-Methylpyrazine is used to prepare 2-cyanopyrazine via an ammoxidation reaction using a MoVPO catalyst . It is also used as a ligand in the synthesis of a fluorescent silver (I)-saccharinato complex .
- Results or Outcomes: The silver (I)-saccharinato complex prepared using 2-Methylpyrazine as a ligand exhibited blue luminescence at room temperature .
Application 5: Constituent in Food Aroma
- Summary of Application: 2-Ethyl-5-methylpyrazine has been reported as a constituent in the aroma of various food products .
- Methods of Application: It is found in the aroma of coffee, roasted barley, dairy products, peanuts, pecans, filberts, popcorn, potato and soy products, smoked fish, wheat and rye bread, asparagus, bell pepper, roasted coconut, cooked beef, beer, whiskey, cocoa, coffee, tea and cooked shrimp .
- Results or Outcomes: The presence of 2-Ethyl-5-methylpyrazine contributes to the unique aroma profiles of these food products, enhancing their sensory appeal .
Application 6: Intermediate in Drug Synthesis
- Summary of Application: 2-Methylpyrazine, an analogue of 2-Ethyl-5-methylpyrazine, is used as a key intermediate in the synthesis of pyrazinamide, an anti-tubercular drug .
- Methods of Application: 2-Methylpyrazine is used to prepare 2-cyanopyrazine via an ammoxidation reaction using a MoVPO catalyst . It is also used as a ligand in the synthesis of a fluorescent silver (I)-saccharinato complex .
- Results or Outcomes: The silver (I)-saccharinato complex prepared using 2-Methylpyrazine as a ligand exhibited blue luminescence at room temperature .
Safety And Hazards
2-Ethyl-5-methylpyrazine is classified as a flammable liquid (Category 3) and has acute toxicity (Category 4, Oral). It is harmful if swallowed and is a flammable liquid and vapor . Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application .
Propiedades
IUPAC Name |
2-ethyl-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKCFJIKRGXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065422 | |
| Record name | Pyrazine, 2-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a nutty, roasted, grassy odour | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.970 | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Ethyl-5-methylpyrazine | |
CAS RN |
13360-64-0, 36731-41-6 | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-5(or6)-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethyl-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-5-METHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41R8X574D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethyl-5-methylpyrazine, 9CI, 8CI | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)




